molecular formula C21H17Cl2NO6 B12473454 2-(2,4-dichlorophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(2,4-dichlorophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12473454
M. Wt: 450.3 g/mol
InChI Key: ACJDYUSQTRKDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of phthalic acid derivatives This compound is characterized by the presence of a phthalimide core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phthalimide Core: The synthesis begins with the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Introduction of the 2,4-Dichlorophenyl Group: The phthalimide is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to introduce the 2,4-dichlorophenyl group.

    Formation of the Oxoethyl Group: The resulting intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group.

    Introduction of the Methoxypropyl Group: Finally, the compound is reacted with 3-methoxypropylamine to introduce the methoxypropyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds such as N-phenylphthalimide and N-(2-chlorophenyl)phthalimide share a similar core structure but differ in their substituents.

    Benzamide Derivatives: Compounds like 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide have similar functional groups but differ in their core structures.

Uniqueness

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of a phthalimide core with a 2,4-dichlorophenyl group, an oxoethyl group, and a methoxypropyl group. This unique combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H17Cl2NO6

Molecular Weight

450.3 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H17Cl2NO6/c1-29-8-2-7-24-19(26)14-5-3-12(9-16(14)20(24)27)21(28)30-11-18(25)15-6-4-13(22)10-17(15)23/h3-6,9-10H,2,7-8,11H2,1H3

InChI Key

ACJDYUSQTRKDBO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.